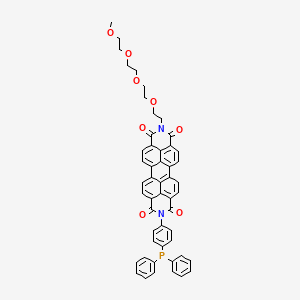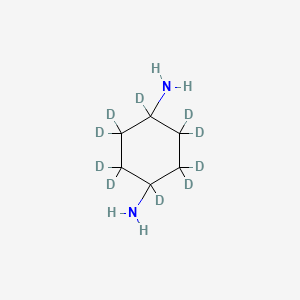
Mmp-9-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9-IN-3 is a compound that acts as an inhibitor of matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, which is involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-9-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires optimization of reaction parameters to ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Mmp-9-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .
Scientific Research Applications
Mmp-9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various chemical processes.
Biology: Investigated for its role in modulating biological pathways involving matrix metalloproteinase-9, such as cell migration and invasion.
Medicine: Explored as a potential therapeutic agent for diseases involving matrix metalloproteinase-9, including cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting matrix metalloproteinase-9 activity
Mechanism of Action
Mmp-9-IN-3 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which can reduce cancer cell invasion and metastasis. The molecular targets and pathways involved include the extracellular matrix components and signaling pathways related to cell migration and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mmp-9-IN-3 include other matrix metalloproteinase-9 inhibitors such as batimastat and marimastat. These compounds also inhibit matrix metalloproteinase-9 activity but may differ in their chemical structure and potency .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for matrix metalloproteinase-9. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other inhibitors .
Properties
Molecular Formula |
C29H25N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[benzyl-(2-phenylacetyl)amino]-N-(4-nitrophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H25N3O4/c33-27(20-22-10-4-1-5-11-22)31(21-23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)29(34)30-25-16-18-26(19-17-25)32(35)36/h1-19,28H,20-21H2,(H,30,34) |
InChI Key |
FUXYTSOUUZCQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



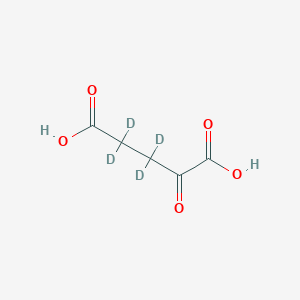
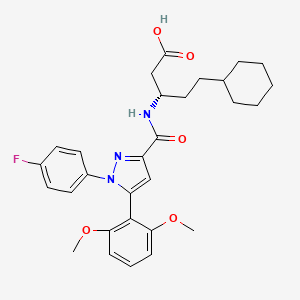
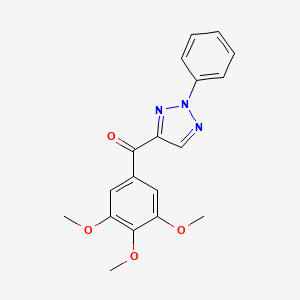



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
